2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide
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Overview
Description
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide is an organic compound with a complex structure that includes a benzylsulfanyl group and a 4-methylphenylmethyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl mercaptan, 4-methylbenzyl chloride, and acetamide.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfanyl or 4-methylphenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Scientific Research Applications
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound may be used in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins to modulate their activity.
Pathways: Influencing cellular signaling pathways, such as apoptosis, cell proliferation, or immune response.
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-N-[(4-methoxyphenyl)methyl]acetamide: This compound has a methoxy group instead of a methyl group on the phenyl ring.
2-benzylsulfanyl-N-{5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide: This compound contains a thiadiazole ring in addition to the benzylsulfanyl and methoxyphenylmethyl groups.
Uniqueness
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactivity and the possibility of forming various derivatives with different biological activities.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-9-15(10-8-14)11-18-17(19)13-20-12-16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSIXFCWBPXFBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24805635 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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